molecular formula C18H18N2O5 B3289213 4-(4-(Benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid CAS No. 85633-97-2

4-(4-(Benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Cat. No.: B3289213
CAS No.: 85633-97-2
M. Wt: 342.3 g/mol
InChI Key: HCYHXOPBBIFXGL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as benzylamino, nitrophenyl, and carboxylic acid . These functional groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, aminobenzyl alcohol, a related compound, is used as a starting material to synthesize other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, infrared spectroscopy, and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the benzylamino and carboxylic acid groups could participate in various chemical reactions . The nitro group could also make the compound more reactive.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its molecular structure and functional groups. For example, it might have high melting points and be soluble in water due to the presence of polar functional groups .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid ingestion, inhalation, and contact with skin or eyes . The compound might also pose environmental hazards .

Future Directions

The development of new drugs and materials often involves the synthesis and study of complex organic compounds like this one . Future research could explore the compound’s potential uses in medicine, materials science, and other fields.

Properties

IUPAC Name

4-[4-(benzylamino)-3-nitrophenyl]-3-methyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-12(9-17(21)22)18(23)14-7-8-15(16(10-14)20(24)25)19-11-13-5-3-2-4-6-13/h2-8,10,12,19H,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYHXOPBBIFXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165507
Record name β-Methyl-3-nitro-γ-oxo-4-[(phenylmethyl)amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85633-97-2
Record name β-Methyl-3-nitro-γ-oxo-4-[(phenylmethyl)amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85633-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-3-nitro-γ-oxo-4-[(phenylmethyl)amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Chloro-3-nitro-phenyl)-3-methyl-4-oxo-butyric acid E-4.1′″ (800 mg; 2.95 mmol) is placed in 8 ml ethanol and heated up to 50° C. to get solved. Benzylamine (1.61 ml; 14.73 mmol) is added and the reaction mixture stirred for 3 hours at 100° C. The crude product is purified by using reversed phase chromatography
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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